molecular formula C7H5F2NO3 B1311212 1,5-Difluoro-3-methoxy-2-nitrobenzene CAS No. 66684-61-5

1,5-Difluoro-3-methoxy-2-nitrobenzene

Cat. No. B1311212
CAS RN: 66684-61-5
M. Wt: 189.12 g/mol
InChI Key: DXEGOHULGVHKCT-UHFFFAOYSA-N
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Patent
US08975250B2

Procedure details

To a solution of 2.45 g (14.0 mmol) of 1,3,5-trifluoro-2-nitrobenzene in acetone are successively added 2.9 g (21.0 mmol) of K2CO3 powder and 3.5 mL (56.0 mmol) of methyl iodide. The reaction mixture is heated at 50°C. for 2 hours and then filtered and evaporated to dryness. The residue is taken up in ethyl acetate and washed with water and with saturated aqueous NaCl solution. The organic phase is dried over Na2SO4, filtered and concentrated under vacuum. 2.52 g of the expected product are recovered in the form of a yellow solid, which is used as obtained in the following step. Yield=95%.
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4](F)[C:3]=1[N+:10]([O-:12])=[O:11].[C:13]([O-])([O-])=[O:14].[K+].[K+].CI>CC(C)=O>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([O:14][CH3:13])[C:3]=1[N+:10]([O-:12])=[O:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.45 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
washed with water and with saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
2.52 g of the expected product are recovered in the form of a yellow solid, which
CUSTOM
Type
CUSTOM
Details
as obtained in the following step

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=CC(=C1)F)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.